diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic organic compound featuring a thieno[2,3-c]pyridine core substituted with a sulfamoyl benzamido group and two ester moieties. Its structural complexity necessitates advanced characterization techniques, such as NMR, IR, and HRMS, to confirm purity and configuration.
Properties
IUPAC Name |
diethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O7S2/c1-5-9-15-29(6-2)38(33,34)19-12-10-18(11-13-19)23(30)27-24-22(25(31)35-7-3)20-14-16-28(17-21(20)37-24)26(32)36-8-4/h10-13H,5-9,14-17H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULUYAGXJNOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, which is achieved through cyclization reactions involving appropriate precursors. The benzamido group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine. The sulfamoyl group is incorporated through sulfonation reactions, where sulfonyl chlorides react with amines under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The diethyl ester groups in the compound undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and bioavailability:
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Basic Hydrolysis : Treatment with aqueous NaOH or KOH in ethanol/water mixtures at 60–80°C cleaves the ester bonds, producing the corresponding dicarboxylic acid.
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Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol yields similar products but with slower reaction kinetics.
Example Reaction Conditions :
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1M NaOH (aq.) | 80 | Ethanol/H₂O | 85–90 |
| 6M HCl | 70 | Ethanol | 75–80 |
Sulfonamide Substitution Reactions
The N-butyl-N-ethylsulfamoyl group participates in nucleophilic substitutions, particularly at the sulfur center:
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Amine Displacement : Reacting with primary or secondary amines (e.g., morpholine, piperidine) in DMF at 100°C replaces the sulfonamide’s alkyl groups, forming new sulfonamide derivatives .
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Electrophilic Aromatic Substitution : The electron-withdrawing sulfonamide group directs nitration or halogenation at specific positions on the benzamido ring .
Key Observations :
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Steric hindrance from the butyl and ethyl groups slows reaction rates compared to smaller substituents.
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Catalysts like DMAP improve yields in sulfonamide functionalization .
Amide Bond Reactivity
The benzamido linkage exhibits stability under mild conditions but undergoes hydrolysis or aminolysis under extreme settings:
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Acid-Catalyzed Hydrolysis : Prolonged exposure to HCl (12M) at 100°C cleaves the amide bond, generating 4-(N-butyl-N-ethylsulfamoyl)benzoic acid and a thienopyridine diamine .
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Enzymatic Cleavage : Lipases or proteases selectively hydrolyze the amide bond in buffered solutions (pH 7–8) .
Reaction Data :
| Condition | Product | Yield (%) |
|---|---|---|
| HCl (12M), 100°C, 24h | Benzoic acid derivative + diamine | 70–75 |
| Lipase (pH 7.4), 37°C, 48h | Partial hydrolysis products | 30–40 |
Cyclization and Ring Formation
The thieno[2,3-c]pyridine core facilitates intramolecular cyclization under catalytic conditions:
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Base-Induced Cyclization : Treatment with K₂CO₃ or NaH in THF triggers ring closure, forming fused heterocyclic systems .
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Transition Metal Catalysis : Pd(PPh₃)₄ or CuI mediates cross-coupling to append aryl/alkyl groups to the pyridine ring .
Notable Example :
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Cyclization with K₂CO₃ in DMF at 120°C produces a tricyclic structure with enhanced rigidity, as confirmed by X-ray crystallography .
Oxidation and Reduction Pathways
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Oxidation : The dihydrothienopyridine moiety is oxidized by m-CPBA or H₂O₂ to form sulfoxide or sulfone derivatives, altering electronic properties.
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Reduction : Hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothienopyridine, modifying conformational flexibility .
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂ | Sulfoxide derivative | Enhanced solubility |
| Reduction | H₂ (1 atm), Pd-C | Tetrahydrothienopyridine analog | Improved metabolic stability |
Functional Group Compatibility
The compound’s reactivity is constrained by competing functional groups:
Scientific Research Applications
The compound diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, particularly in the context of drug discovery and development.
Molecular Formula
The molecular structure of the compound consists of a thieno[2,3-c]pyridine core, which is known for its biological activity. The compound features various functional groups including sulfamoyl and carboxylate moieties that enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown effectiveness against Mycobacterium tuberculosis by inhibiting specific enzymes essential for bacterial survival .
Anticancer Properties
Thieno[2,3-c]pyridine derivatives have also been investigated for their anticancer potential. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound is being evaluated for its ability to inhibit specific enzymes that play a role in disease progression. For example, phosphopantetheinyl transferase (PptT) has been identified as a target for tuberculosis treatment, and compounds similar to diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have been shown to bind effectively to this enzyme .
Case Study 1: Tuberculosis Treatment
A study published in Nature Communications demonstrated the efficacy of thieno[2,3-c]pyridine derivatives against Mycobacterium tuberculosis. The research highlighted how modifications in the side chains of these compounds can lead to increased potency and selectivity against the target enzyme PptT. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better therapeutic outcomes .
Case Study 2: Cancer Cell Lines
In vitro studies involving various cancer cell lines have shown that thieno[2,3-c]pyridine compounds can significantly reduce cell viability. These studies utilized assays such as MTT and flow cytometry to assess the cytotoxic effects and mechanisms of action. The results indicated that these compounds might serve as lead candidates for further development in cancer therapy .
Mechanism of Action
The mechanism by which diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzamido group may interact with specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several dicarboxylate derivatives, particularly those containing fused heterocyclic systems. Below is a detailed comparison based on molecular features, physical properties, and spectral data:
Table 1: Structural and Functional Group Comparison
Key Observations :
Core Heterocycle: Unlike imidazo[1,2-a]pyridine derivatives (e.g., compounds in ), the target compound features a thieno[2,3-c]pyridine core, which may influence electronic properties and binding interactions.
Substituent Diversity: The sulfamoyl benzamido group in the target compound distinguishes it from analogs with simpler substituents (e.g., bromophenyl, nitrophenyl, or amino groups).
Ester Groups : All compounds compared retain diethyl ester moieties, suggesting shared synthetic pathways or stability under similar conditions.
Table 2: Physical and Spectral Data Comparison
Key Observations :
Melting Points : Derivatives with nitro or bromo substituents (e.g., ) exhibit higher melting points (>220°C), likely due to increased molecular rigidity or intermolecular interactions.
HRMS Consistency : Observed and calculated HRMS values for imidazo[1,2-a]pyridine derivatives show minimal discrepancy (e.g., Δm/z = 0.0001 in ), validating structural assignments.
Implications of Structural Differences
- Bioactivity Potential: The sulfamoyl benzamido group may confer unique pharmacological properties, such as protease inhibition or receptor antagonism, compared to nitro-/bromo-substituted analogs, which are often explored as kinase inhibitors .
- Synthetic Complexity: The presence of multiple functional groups (sulfamoyl, benzamido, esters) likely necessitates more elaborate synthetic routes compared to simpler amino- or cyano-substituted analogs .
- Lumping Feasibility : Per the lumping strategy in , this compound’s structural distinctiveness (e.g., sulfamoyl group) may preclude grouping with other dicarboxylates, as its reactivity and properties could diverge significantly.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₂O₄S
- Molecular Weight : 372.46 g/mol
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Properties
Research has indicated that compounds with similar thieno[2,3-c]pyridine structures exhibit significant antimicrobial activity. For instance, derivatives of thieno[2,3-c]pyridine have been shown to possess broad-spectrum antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is often linked to the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Activity
Studies have suggested that related compounds can induce apoptosis in cancer cell lines. For example, derivatives of thieno[2,3-c]pyridine have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The anticancer activity is typically attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. Thieno[2,3-c]pyridines are known to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that these compounds can reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluating various thieno[2,3-c]pyridine derivatives reported MIC values ranging from 0.5 to 2 μg/mL against common bacterial strains, indicating promising antibacterial properties.
- Anticancer Activity : In a study involving MCF-7 cells, the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment.
- Anti-inflammatory Mechanism : Research demonstrated that treatment with thieno[2,3-c]pyridine derivatives significantly reduced the levels of inflammatory markers in a mouse model of arthritis.
Summary of Findings
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including sulfamoyl benzamido coupling and thienopyridine ring formation. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation .
- Catalyst use : Pd-based catalysts may improve coupling efficiency in heterocyclic systems .
- Purification : Flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 2:8 to 3:7 v/v) effectively isolates intermediates .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 eq of sulfamoyl chloride) to minimize side products .
Q. Which spectroscopic methods are essential for structural characterization?
A combination of techniques is required:
- 1H/13C NMR : Assign proton environments (e.g., dihydrothienopyridine protons at δ 2.89–4.55 ppm) and confirm ester/amide carbonyls (δ 165–175 ppm) .
- IR spectroscopy : Identify functional groups (e.g., sulfonamide N–H stretch ~3350 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., ESI+ mode for [M+H]+ ions) .
Q. How to address low yields during purification?
- Flash chromatography : Optimize eluent polarity (e.g., ethyl acetate:petroleum ether ratios) based on compound hydrophobicity .
- Recrystallization : Use solvent pairs like ethanol/water for crystalline intermediates .
- Impurity profiling : Compare NMR spectra of crude vs. purified samples to identify persistent byproducts .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Deuterated solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., NH protons in DMSO-d6 appear downfield) .
- Dynamic effects : Rotamers in sulfamoyl groups may split NMR peaks; use variable-temperature NMR to confirm .
- HRMS calibration : Recalibrate with internal standards (e.g., sodium trifluoroacetate) if observed vs. calculated masses diverge .
Q. What strategies enhance bioactivity through derivatization?
- Schiff base formation : Condense the primary amine with aldehydes (e.g., 2-hydroxybenzaldehyde) to introduce antioxidant or metal-chelating moieties .
- Macrocyclization : Incorporate aryl-pyrazole groups via Suzuki coupling to modulate antitubulin activity .
- SAR studies : Systematically vary substituents (e.g., alkyl chains on sulfamoyl groups) and assess cytotoxicity via MTT assays .
Q. How to analyze conflicting biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference in DPPH scavenging or tubulin polymerization assays .
- Statistical validation : Apply ANOVA to compare IC50 values from triplicate experiments .
Q. What computational methods support mechanistic studies?
- Docking simulations : Map the compound to tubulin’s colchicine-binding site using AutoDock Vina .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the sulfamoyl group) for QSAR analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
